molecular formula ErRu2 B14706896 Erbium--ruthenium (1/2) CAS No. 12133-13-0

Erbium--ruthenium (1/2)

Cat. No.: B14706896
CAS No.: 12133-13-0
M. Wt: 369.4 g/mol
InChI Key: SATIFEGBDFKGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium--ruthenium (1/2) is an intermetallic compound composed of rare-earth erbium and platinum-group ruthenium in a specific 1:2 stoichiometric ratio. This combination creates a material of significant interest in advanced materials science and catalytic research. Recent studies on related erbium-ruthenium systems demonstrate their high value in electrocatalysis, particularly for enhancing the acidic oxygen evolution reaction (OER), a critical process for green hydrogen production through water splitting . In such applications, erbium's 4f orbitals can act as an electron buffer, finely tuning the ruthenium-oxygen covalency. This synergistic interaction significantly improves both the catalytic activity and the long-term stability of the material under harsh acidic conditions, addressing a key limitation of pure ruthenium-based catalysts . Beyond electrocatalysis, this intermetallic compound serves as a valuable precursor in solid-state chemistry and physics research for synthesizing novel inorganic materials and alloys. Its potential applications extend to being studied as a model system in nuclear physics for understanding shape phase transitions in atomic nuclei . Researchers utilize Erbium--ruthenium (1/2) to explore structure-property relationships and develop next-generation energy conversion technologies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

12133-13-0

Molecular Formula

ErRu2

Molecular Weight

369.4 g/mol

IUPAC Name

erbium;ruthenium

InChI

InChI=1S/Er.2Ru

InChI Key

SATIFEGBDFKGEG-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ru].[Er]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erbium–ruthenium (1/2) can be achieved through several methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct reaction of erbium and ruthenium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C to ensure complete formation of the compound.

Industrial Production Methods

In industrial settings, the production of erbium–ruthenium (1/2) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. Additionally, the use of high-purity starting materials and controlled atmospheres helps to minimize contamination and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Erbium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of erbium and ruthenium, as well as the specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Erbium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas or reducing agents like sodium borohydride. These reactions often require high temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield erbium oxide and ruthenium oxide, while reduction reactions can produce metallic erbium and ruthenium.

Scientific Research Applications

Erbium–ruthenium (1/2) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for promoting reaction rates and improving yields.

    Biology: In biological research, erbium–ruthenium (1/2) is used in the development of imaging agents and biosensors. Its optical properties enable the detection and visualization of biological molecules and processes.

    Medicine: The compound has potential applications in medical imaging and therapy. For example, it can be used in the development of contrast agents for magnetic resonance imaging (MRI) and targeted drug delivery systems.

    Industry: In industrial applications, erbium–ruthenium (1/2) is used in the production of advanced materials, such as high-performance alloys and coatings. Its catalytic properties also make it valuable in the chemical and petrochemical industries.

Mechanism of Action

The mechanism by which erbium–ruthenium (1/2) exerts its effects is primarily related to its catalytic and optical properties. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact. This lowers the activation energy required for the reaction and increases the reaction rate.

In optical applications, the compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths. This property is exploited in the development of imaging agents and sensors, where the compound’s fluorescence can be used to detect and visualize target molecules.

Comparison with Similar Compounds

Structural Comparison with Isotypic RE₂RuMg₂ Compounds

Er₂RuMg₂ is part of a series of isotypic compounds RE₂RuMg₂ (RE = Dy, Ho, Er, Tm, Lu). While all members adopt the same Os₂Al₃-type structure (I4/mmm symmetry), lattice parameters vary slightly depending on the ionic radius of the rare-earth element. For example:

Compound Lattice Parameter $ a \, (\text{pm}) $ Lattice Parameter $ c \, (\text{pm}) $
Er₂RuMg₂ 338.44(5) 2029.4(4)
Dy₂RuMg₂ Not reported Not reported
Ho₂RuMg₂ Not reported Not reported

The structural integrity across this series underscores the role of rare-earth ionic radii in fine-tuning unit cell dimensions while maintaining the i5 superstructure.

Thermal Behavior

Thermal stability and decomposition patterns of erbium-containing compounds often align with those of neighboring lanthanides. For instance:

  • Erbium , dysprosium , holmium , and yttrium compounds exhibit nearly identical thermogravimetric (TG) and differential thermal analysis (DTA) profiles, suggesting analogous decomposition pathways .
  • In contrast, thulium , ytterbium , and lutetium compounds display distinct TG-DTA patterns due to differences in ionic radii and electronic configurations .
Compound Group Thermal Behavior Similarity
Dy, Ho, Er, Y High similarity
Tm, Yb, Lu Distinct patterns

Table 2: Thermal behavior grouping of lanthanide compounds .

Electrochemical Properties

Erbium-ruthenium alloys, such as Ru₂Er , demonstrate unique electrochemical behavior. In studies on sodium peroxoborate synthesis:

  • Ru₂Er anodes exhibit irreversible electrooxidation kinetics, with polarization dependent on alloy composition and iron triad additives (e.g., Fe, Co, Ni) .
  • Comparatively, platinum electrodes show lower diffusion polarization under similar conditions .
Electrode Material Polarization Characteristics
Ru₂Er alloy High diffusion polarization
Pt Lower polarization

Table 3: Electrochemical performance of Ru₂Er vs. platinum .

Q & A

Q. What are the optimal synthesis methods for Erbium-Ruthenium (1/2) compounds to ensure phase purity?

  • Methodological Answer : To achieve phase purity, utilize solid-state synthesis under inert atmospheres (e.g., argon) with stoichiometric ratios of Er and Ru. Post-synthesis annealing at controlled temperatures (e.g., 800–1000°C) can mitigate impurity phases. Characterize intermediates using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry . For reproducibility, document thermal gradients and quenching rates, adhering to guidelines for experimental transparency .

Q. How can researchers characterize the crystal structure of Erbium-Ruthenium (1/2) compounds effectively?

  • Methodological Answer : Combine XRD for bulk crystallography with high-resolution transmission electron microscopy (HR-TEM) to resolve local atomic arrangements. Neutron diffraction is recommended for magnetic structure elucidation due to Er’s high neutron absorption cross-section. Ensure data reproducibility by cross-validating with synchrotron-based techniques and referencing established protocols for crystallographic refinement .

Q. What spectroscopic techniques are suitable for analyzing the electronic properties of Erbium-Ruthenium (1/2) alloys?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) are critical for valence band and core-level analysis. For bulk electronic behavior, employ resistivity measurements under varying temperatures (4–300 K) and magnetic fields. Cross-reference data with density functional theory (DFT) simulations to reconcile experimental and theoretical results .

Advanced Research Questions

Q. How do discrepancies in magnetic property measurements of Erbium-Ruthenium (1/2) compounds arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from sample-dependent factors (e.g., oxygen contamination, grain boundaries). Design experiments with in-situ magnetic measurements under ultra-high vacuum to minimize extrinsic effects. Use statistical error analysis (e.g., Monte Carlo simulations) to quantify uncertainty in hysteresis loops and susceptibility data. Peer consultation and replication studies are essential to validate findings .

Q. What theoretical frameworks best predict the anomalous thermal conductivity of Erbium-Ruthenium (1/2) intermetallics?

  • Methodological Answer : Combine DFT with Boltzmann transport equations to model phonon and electron contributions. Incorporate spin-orbit coupling (SOC) corrections for Er’s 4f electrons, which dominate low-temperature thermal behavior. Validate models using experimental data from time-domain thermoreflectance (TDTR) measurements, ensuring alignment between predicted and observed lattice dynamics .

Q. How can researchers address contradictions between computational predictions and experimental bandgap measurements in Erbium-Ruthenium (1/2) systems?

  • Methodological Answer : Apply hybrid functionals (e.g., HSE06) in DFT to improve bandgap accuracy. Experimentally, use spectroscopic ellipsometry and scanning tunneling spectroscopy (STS) for direct bandgap quantification. Systematically compare results across multiple synthesis batches to isolate sample quality effects. Transparent reporting of computational parameters (e.g., k-point grids, convergence criteria) is critical for reproducibility .

Methodological Frameworks for Research Design

How to formulate a FINER-compliant research question for studying Erbium-Ruthenium (1/2) phase transitions?

  • Answer : Apply the FINER criteria :
  • Feasible : Ensure access to high-temperature furnaces and in-situ XRD.
  • Interesting : Link phase transitions to emergent magnetic or topological properties.
  • Novel : Investigate unexplored pressure-dependent phase diagrams.
  • Ethical : Adhere to safe handling protocols for rare-earth materials.
  • Relevant : Align with advancements in quantum materials research.
    This framework ensures alignment with rigorous scientific inquiry .

Q. What experimental design principles mitigate reproducibility challenges in Erbium-Ruthenium (1/2) research?

  • Answer : Follow PICO (Population, Intervention, Comparison, Outcome):
  • Population : Erbium-Ruthenium (1/2) polycrystalline samples.
  • Intervention : High-pressure annealing (e.g., 5 GPa).
  • Comparison : Ambient-pressure synthesized controls.
  • Outcome : Quantify phase stability via differential thermal analysis (DTA).
    Document all variables (e.g., pressure calibration, cooling rates) to enable replication .

Data Management and Reproducibility

Q. How to ensure long-term usability of experimental datasets for Erbium-Ruthenium (1/2) studies?

  • Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
  • Findable : Assign DOIs to datasets via repositories like Zenodo.
  • Accessible : Share raw XRD files and computational inputs/outputs in open formats (e.g., .CIF, .POSCAR).
  • Interoperable : Use standardized metadata templates (e.g., Crystallographic Information Framework).
  • Reusable : Publish detailed synthesis protocols in supplementary materials .

Q. What statistical methods are recommended for analyzing contradictory property data in Erbium-Ruthenium (1/2) systems?

  • Answer :
    Apply multivariate regression to isolate variables (e.g., impurity concentration vs. magnetic ordering temperature). Use Bayesian inference to model uncertainty in conflicting datasets. Report confidence intervals and effect sizes in all comparative analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.